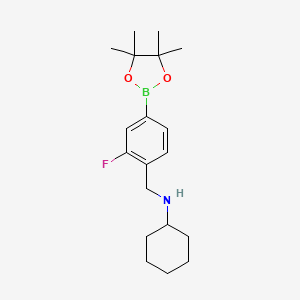

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Wirkmechanismus

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine interacts with its targets through a two-step substitution reaction . The generation of carbon-centered radicals from air-sensitive organoboron compounds via nucleohomolytic substitution at boron is one of the most general methods to generate non-functionalized and functionalized radicals .

Biochemical Pathways

It’s known that boronic acid pinacol ester compounds are used in carbon-carbon coupling and carbon heterocoupling reactions , which are fundamental biochemical pathways in organic synthesis.

Pharmacokinetics

It’s known that phenylboronic pinacol esters are susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine. For instance, the pH level can significantly influence the rate of hydrolysis of phenylboronic pinacol esters . Furthermore, the compound’s stability to water and air can also affect its action and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reactive intermediates and the precise control of reaction conditions, leading to high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The aryl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include the corresponding boronic acids, boranes, and substituted aryl derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid pinacol ester

- 4-Methoxyphenylboronic acid pinacol ester

- 4-(Trifluoromethyl)phenylboronic acid pinacol ester

Uniqueness

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester stands out due to the presence of the cyclohexylaminomethyl and fluorine substituents, which impart unique steric and electronic properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and biomedical research .

Biologische Aktivität

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester (CAS No. 2377610-79-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorine atom, and a boronic acid moiety. The biological activity of this compound is primarily linked to its role in enzyme inhibition and its applications in drug discovery.

- Molecular Formula : C19H29BFNO2

- Molecular Weight : 333.25 g/mol

- Structure : The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of this compound is largely attributed to its interactions with specific enzymes and proteins. Boronic acids are known to inhibit proteases, particularly serine proteases, by forming covalent bonds with the active site serine residue. This inhibition can lead to significant biological effects, including anti-cancer and anti-inflammatory activities.

Enzyme Inhibition

Research has demonstrated that boronic acid derivatives can effectively inhibit various enzymes:

- Serine Proteases : Studies indicate that this compound exhibits inhibitory effects on serine proteases, which are crucial in various physiological processes.

- Carbonic Anhydrase : Some studies suggest potential inhibition of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent:

- Case Study 1 : In vitro studies showed that this compound can induce apoptosis in cancer cell lines, suggesting its role in cancer therapy.

- Case Study 2 : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, indicating promising therapeutic potential.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H29BFNO2 |

| Molecular Weight | 333.25 g/mol |

| CAS Number | 2377610-79-0 |

| Biological Activities | Enzyme inhibition, anticancer |

Eigenschaften

IUPAC Name |

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-11-10-14(17(21)12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGHDIDJUWRZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.